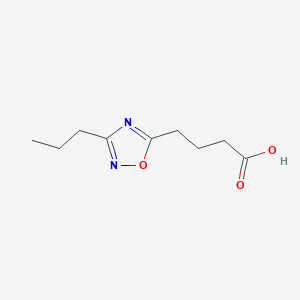
4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid
Übersicht
Beschreibung
“4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a biochemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O3/c1-2-4-7-10-8(14-11-7)5-3-6-9(12)13/h2-6H2,1H3,(H,12,13) . This indicates that the compound contains nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms .Physical and Chemical Properties Analysis
The compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Compounds containing the 1,2,4-oxadiazole moiety, such as 4-(1H-indol-3-yl)butanoic acid derivatives, have been synthesized and tested for their urease inhibitory potential. These molecules have shown potent inhibition and are considered valuable in drug design programs for therapeutic applications (Nazir et al., 2018).
- Analogously, derivatives synthesized from fenbufen, which structurally incorporate the 1,3,4-oxadiazole unit, have exhibited significant anti-inflammatory and analgesic activities with low ulcerogenic actions, suggesting their potential as safer therapeutic agents (Husain et al., 2009).
Material Science and Corrosion Inhibition
- In the field of material science, certain 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties for mild steel in acidic environments. These studies provide insights into the protective layer formation and adsorption characteristics, which are crucial for developing new corrosion inhibitors (Ammal et al., 2018).
Organic Synthesis and Chemical Properties
- Research into the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties has demonstrated the versatility of these compounds. These analogs have been tested for antitumor activity, highlighting the 1,2,4-oxadiazole ring's role in the development of potential anticancer agents (Maftei et al., 2013).
- Furthermore, the synthesis of 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones under solvent-free conditions using microwave irradiation demonstrates an efficient and eco-friendly approach to preparing these compounds, which could have various applications in medicinal chemistry and materials science (Freitas et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds have been shown to potentially act as agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.
Biochemische Analyse
Biochemical Properties
4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it may interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency and altering the overall metabolic flux .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing the overall metabolic flux and levels of specific metabolites. By modulating the activity of key enzymes, this compound can alter the balance of metabolic reactions, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of the compound can affect its interactions with other biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-4-7-10-8(14-11-7)5-3-6-9(12)13/h2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDTYGTSNWBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)
amine](/img/structure/B1461402.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)
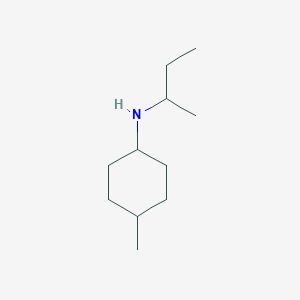
![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)
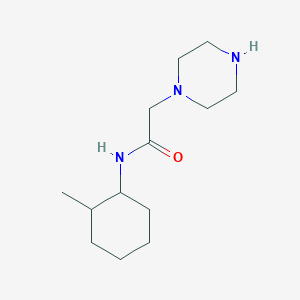
amine](/img/structure/B1461414.png)
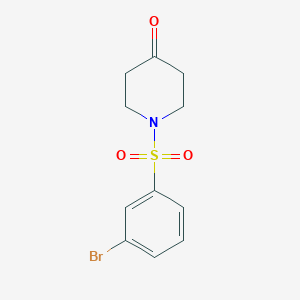
amine](/img/structure/B1461416.png)
amine](/img/structure/B1461418.png)
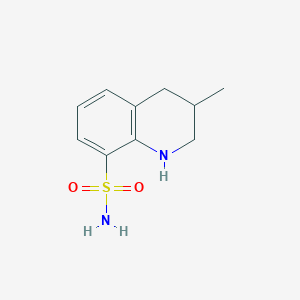
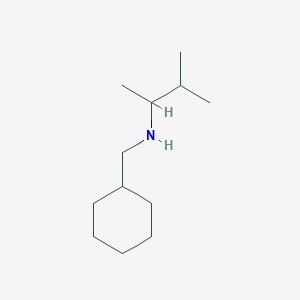
![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)
